(4-Chlorophenyl)glycinehydrochloride
CAS No.:
Cat. No.: VC20472668
Molecular Formula: C8H9Cl2NO2
Molecular Weight: 222.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9Cl2NO2 |
|---|---|
| Molecular Weight | 222.07 g/mol |
| IUPAC Name | 2-(4-chloroanilino)acetic acid;hydrochloride |
| Standard InChI | InChI=1S/C8H8ClNO2.ClH/c9-6-1-3-7(4-2-6)10-5-8(11)12;/h1-4,10H,5H2,(H,11,12);1H |
| Standard InChI Key | VDVNPWNKALBWEB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1NCC(=O)O)Cl.Cl |
Introduction
Structural and Chemical Identity
Molecular Architecture
(4-Chlorophenyl)glycine hydrochloride is the hydrochloride salt of the D-enantiomer of 2-amino-2-(4-chlorophenyl)acetic acid. Its IUPAC name is (2R)-2-amino-2-(4-chlorophenyl)acetic acid hydrochloride, with a stereocenter at the second carbon of the glycine backbone . The para-chlorophenyl group confers electronic asymmetry, influencing reactivity and intermolecular interactions .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 222.069 g/mol |
| Boiling Point | 357°C at 760 mmHg |
| Flash Point | 169.7°C |
| Exact Mass | 221.001 g/mol |
| LogP (Partition Coefficient) | 2.927 |
Synthetic Methodologies
Continuous-Flow Synthesis
A patented method (CN106083628A) employs microchannel and tubular reactors for efficient, large-scale production :
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Intermediate Formation:
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Reactants: p-Chlorobenzaldehyde, ammonium bicarbonate, sodium cyanide.
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Conditions: Microchannel reactor (residence time: 8–18 minutes).
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Product: p-Chlorophenylhydantoin (cyclic intermediate).
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Alkaline Hydrolysis:
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Reactants: Intermediate + NaOH (1:2–1:3 molar ratio).
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Conditions: Tubular reactor (170°C, 7.1–10.5 minutes residence time).
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Product: Sodium p-chlorophenylglycinate.
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Acidification:
Table 2: Optimized Reaction Parameters
| Stage | Temperature | Residence Time | Molar Ratio |
|---|---|---|---|
| Cyclization | 25–50°C | 5–10 min | 1:1:1 |
| Hydrolysis | 160–170°C | 7.1–10.5 min | 1:2–1:3 |
Comparative Advantages
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Safety: Microreactors minimize exposure to toxic cyanide intermediates .
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Efficiency: Total synthesis time <20 minutes, versus hours in batch processes .
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Scalability: Continuous flow allows kilogram-scale production without yield loss .
Physicochemical and Spectroscopic Characteristics
Thermal Stability
The compound’s high boiling point (357°C) and flash point (169.7°C) make it suitable for high-temperature industrial processes . No melting point data is available, suggesting decomposition precedes melting .
Solubility and Partitioning
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LogP: 2.927 indicates moderate lipophilicity, favoring membrane permeability in biological systems .
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Solubility: Expected high solubility in polar aprotic solvents (e.g., DMSO) due to ionic hydrochloride moiety .
Spectroscopic Signatures
While explicit spectral data (NMR, IR) are absent in cited sources, analogous chlorophenylglycine derivatives exhibit:
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IR: Stretching vibrations at 3200–2500 cm (N–H, O–H) and 1700 cm (C=O) .
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H NMR: Aromatic protons (δ 7.3–7.5 ppm), α-amino protons (δ 3.8–4.2 ppm) .
Industrial and Pharmaceutical Applications
Agrochemical Intermediate
(4-Chlorophenyl)glycine hydrochloride is a precursor to chlorfenapyr, a broad-spectrum insecticide targeting mitochondrial ATP production . Its chlorine atom enhances binding to cytochrome complexes, a structure-activity relationship (SAR) common in agrochemicals .
Table 3: Bioactivity of Chlorinated Analogues
| Compound | Activity (MIC) | Target Organism |
|---|---|---|
| 5ʹ-o-Sulfamoyl Adenosine | 5 μM | Escherichia coli |
| Chloramphenicol | 2 μg/mL | Salmonella typhi |
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